molecular formula C20H31N3O3S B6076103 N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide

N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide

Cat. No.: B6076103
M. Wt: 393.5 g/mol
InChI Key: ZHBPHTZJQSIRMZ-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide is a complex organic compound that belongs to the class of amides This compound features a pyrrolidine ring, a piperidine ring, and a benzyl group, making it structurally intricate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a similar cyclization process.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-(1-methylsulfonylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-27(25,26)23-13-9-17(10-14-23)7-8-20(24)21-19-11-12-22(16-19)15-18-5-3-2-4-6-18/h2-6,17,19H,7-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPHTZJQSIRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CCC(=O)NC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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